molecular formula C16H14N2O3 B8586088 ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

Cat. No.: B8586088
M. Wt: 282.29 g/mol
InChI Key: WYIJZOWPLQYAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a benzimidazole core.

Preparation Methods

The synthesis of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate typically involves the reaction of 4-(ethoxycarbonyl)aniline with o-phenylenediamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate can be compared with other benzimidazole derivatives:

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

InChI

InChI=1S/C16H14N2O3/c1-2-21-15(19)11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)17-16(18)20/h3-10H,2H2,1H3,(H,17,20)

InChI Key

WYIJZOWPLQYAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-[(2-aminophenyl)amino]benzoate from Step B (442 mg, 1.72 mmol) and 1,1′-carbonyldiimidazole (652 mg, 4.02 mmol) in THF (10 mL) was heated at 75° C. for 3 h. The cooled mixture was partitioned between EtOAc (100 mL) and 10% aqueous citric acid (50 mL). The organic layer was washed with H2O (30 mL), then brine (30 mL), then dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane::EtOAc—95:5 to 75:25, to give the title compound, which was of sufficient purity for use in the next step. MS: m/z=283 (M+1).
Name
ethyl 4-[(2-aminophenyl)amino]benzoate
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
652 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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